9-(2'-Bromo-4-biphenylyl)carbazole

Description

The exact mass of the compound 9-(2'-Bromo-4-biphenylyl)carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-(2'-Bromo-4-biphenylyl)carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2'-Bromo-4-biphenylyl)carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

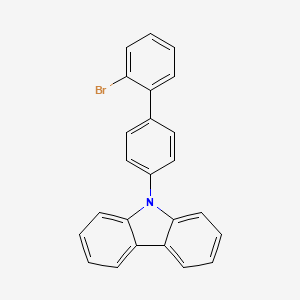

Structure

3D Structure

Properties

IUPAC Name |

9-[4-(2-bromophenyl)phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-22-10-4-1-7-19(22)17-13-15-18(16-14-17)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJQGEJRMPUZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=CC=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215228-57-1 | |

| Record name | 9-(2'-Bromo-4-biphenylyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-(2'-Bromo-4-biphenylyl)carbazole chemical structure and properties

An In-depth Technical Guide to 9-(2'-Bromo-4-biphenylyl)carbazole: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 9-(2'-Bromo-4-biphenylyl)carbazole, a key organic intermediate for advanced materials. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into the molecule's core chemical structure, physicochemical properties, a validated synthetic pathway, and its critical role in cutting-edge applications, particularly in the field of organic electronics.

Introduction: The Strategic Importance of Carbazole Derivatives

Carbazole is an aromatic heterocyclic compound renowned for its rigid, planar structure and excellent electronic properties.[1] These characteristics make carbazole and its derivatives foundational building blocks in the design of functional organic materials.[2][3] 9-(2'-Bromo-4-biphenylyl)carbazole emerges as a strategically significant derivative, integrating three key functional components:

-

The Carbazole Core: A robust, electron-rich moiety known for its high thermal stability and efficient hole-transporting capabilities.[2][4]

-

The Biphenyl Linker: This unit extends the molecule's conjugated system, which is crucial for tuning the electronic energy levels (HOMO/LUMO) and enhancing morphological stability in thin films.

-

The Bromo Substituent: This halogen atom serves as a versatile reactive handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the synthesis of more complex, high-performance molecules with tailored optoelectronic properties.

This unique combination of features makes 9-(2'-Bromo-4-biphenylyl)carbazole a high-value intermediate, particularly in the synthesis of host materials, emissive layers, and transport materials for Organic Light-Emitting Diodes (OLEDs).[5][6]

Chemical Identity and Structure

The precise arrangement of the carbazole, biphenyl, and bromo moieties defines the molecule's properties and reactivity.

Chemical Structure Diagram

Caption: Chemical structure of 9-(2'-Bromo-4-biphenylyl)carbazole.

Core Identifiers

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value | Source(s) |

| Chemical Name | 9-(2'-Bromo-4-biphenylyl)carbazole | [7][8] |

| Synonym(s) | 9-(2'-Bromo-[1,1'-biphenyl]-4-yl)-9H-carbazole | [8][9][10] |

| CAS Number | 1215228-57-1 | [5][7][9][10] |

| Molecular Formula | C₂₄H₁₆BrN | [5][7][9][10] |

| Molecular Weight | 398.3 g/mol | [5][9][11] |

| InChI Key | IPJQGEJRMPUZEW-UHFFFAOYSA-N | [12] |

Physicochemical and Electronic Properties

The physical and electronic properties of 9-(2'-Bromo-4-biphenylyl)carbazole are critical to its function as a material intermediate.

| Property | Value / Description | Source(s) |

| Appearance | White crystalline powder. | [7] |

| Melting Point | 106 °C to 136 °C. Note: A variance exists in reported values. | [5][7][9] |

| Solubility | Reported to be soluble in toluene. | [13] |

| LogP | ~7.2 - 7.3 | [7][11] |

| Thermal Stability | As a carbazole derivative, it is expected to have high thermal stability, a key requirement for durable electronic devices. | [2][4] |

| Electronic Nature | The carbazole moiety acts as an electron donor (hole-transporting), while the overall electronic properties can be tuned by the biphenyl linker. The oxidation potential is sensitive to substituents on the carbazole core. | [14] |

Synthesis Protocol: A Validated Approach

While multiple synthetic routes are possible, a highly efficient and common method for constructing this type of biaryl-carbazole structure is through a Suzuki cross-coupling reaction . This protocol provides a reliable pathway with good yields and functional group tolerance.

Rationale for Synthetic Strategy

The Suzuki coupling is chosen for its mild reaction conditions, commercial availability of boronic acid esters and aryl halides, and high tolerance for various functional groups. The proposed disconnection is between the carbazole nitrogen and the biphenyl group, or between the two phenyl rings of the biphenyl moiety. A highly convergent approach involves coupling 9H-carbazole with a pre-formed 2',4-dihalobiphenyl intermediate. However, a more common and often higher-yielding strategy is to couple carbazole with a suitable dihalobiphenyl. A logical pathway is the N-arylation of carbazole with 4-bromo-2'-iodo-1,1'-biphenyl.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow for 9-(2'-Bromo-4-biphenylyl)carbazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2'-bromo-1,1'-biphenyl (Intermediate)

-

Reactor Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-bromo-4-iodobenzene (1.0 eq.), (2-bromophenyl)boronic acid (1.1 eq.), and potassium carbonate (3.0 eq.).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.) to the reaction mixture under a positive nitrogen atmosphere.

-

Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate biphenyl.

Step 2: Synthesis of 9-(2'-Bromo-4-biphenylyl)carbazole (Final Product)

-

Reactor Setup: In a Schlenk flask under a nitrogen atmosphere, combine the synthesized 4-bromo-2'-bromo-1,1'-biphenyl (1.0 eq.), carbazole (1.2 eq.), copper(I) iodide (CuI) (0.2 eq.), potassium carbonate (2.5 eq.), and L-proline (0.4 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to 110-120 °C and stir for 24-48 hours, monitoring by TLC.

-

Work-up: Cool the mixture to room temperature and pour it into a large volume of cold water. Stir until a precipitate forms. Filter the solid, wash thoroughly with water, and dry.

-

Purification: Dissolve the crude solid in a minimal amount of dichloromethane and purify by column chromatography on silica gel. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the final product as a white powder.

Applications in Organic Electronics

The primary application of 9-(2'-Bromo-4-biphenylyl)carbazole is as a precursor for materials used in high-performance OLEDs. Carbazole-based materials are indispensable for creating efficient and stable devices.[4][6]

Role in OLED Device Architecture

This molecule serves as a building block for materials in several key layers of an OLED:

-

Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material must have a high triplet energy to efficiently transfer energy to the phosphorescent guest (emitter). The rigid carbazole-biphenyl structure helps achieve a high triplet energy, preventing back-energy transfer and ensuring high device efficiency.[5]

-

Hole Transport Layer (HTL): The electron-rich carbazole core provides excellent hole mobility, making derivatives of this molecule suitable for HTLs, which facilitate the efficient injection and transport of positive charge carriers from the anode to the emissive layer.[2][6]

-

Emitting Materials: The bromo group can be replaced via further coupling reactions to attach emissive chromophores. This allows for the creation of blue, green, or red-emitting molecules with the carbazole-biphenyl backbone providing thermal stability and charge transport properties.

Caption: Role of derivative materials in a multilayer OLED device.

Safety and Handling

As with all laboratory chemicals, 9-(2'-Bromo-4-biphenylyl)carbazole should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]

-

Safety Hazards: May cause skin and serious eye irritation.[16] In case of contact, wash skin with plenty of water and rinse eyes cautiously for several minutes.[8][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][15]

Conclusion and Future Outlook

9-(2'-Bromo-4-biphenylyl)carbazole is a highly functionalized and versatile building block in the field of organic materials chemistry. Its well-defined structure, combining a stable hole-transporting core with a tunable biphenyl linker and a reactive bromine site, makes it an invaluable intermediate for creating next-generation materials for OLED displays, solid-state lighting, and other organic electronic devices. Future research will likely continue to leverage this molecule's potential for synthesizing complex, multifunctional compounds with even greater efficiency, stability, and color purity, driving innovation in display and lighting technologies.

References

- 9-(2'-Bromo-4-biphenylyl)carbazole | Electronical chemicals | Products. (n.d.).

- 9-(2'-Bromo-4-biphenylyl)carbazole | 1215228-57-1. (n.d.). TCI Chemicals.

- 9-(2'-Bromo-4-biphenylyl)carbazole 1215228-57-1. (n.d.). TCI Chemicals.

- 9-(2′-Bromo-4-biphenylyl)carbazole. (n.d.).

- 9-(2'-Bromo-4-biphenylyl)carbazole. (n.d.). MySkinRecipes.

- 1PlusChem - 9-(2'-Bromo-4-Biphenylyl)Carbazole - 200mg. (n.d.). Labor.com.tr.

- 9-(2'-Bromo-[1,1'-biphenyl]-2-yl)-9H-carbazole. (n.d.). PubChem.

- Synthesis routes of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. (n.d.). Benchchem.

- The Role of Carbazole Derivatives in Modern OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. (n.d.).

- 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole. (n.d.). ChemicalBook.

- 9-(2'-Bromo-4-biphenylyl)carbazole. (n.d.). Aladdin.

- 9-(2'-bromo-4-biphenylyl)carbazole. (n.d.). PubChemLite.

- Huang, H., et al. (n.d.).

- 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole | 894791-46-9. (n.d.). ChemicalBook.

- Carbazole. (n.d.). In Wikipedia.

- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012). Int. J. Mol. Sci., 13(2), 2248-2264.

- 9-(2-Bromo-4-Biphenylyl)Carbazole 98.0%(GC). (n.d.). PureSynth.

- Kumar, A., et al. (n.d.).

- 2-Bromo-9-phenylcarbazole. (n.d.). PubChem.

- (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023). ACS Omega, 8(13), 12057-12066.

- Custom Carbazole Derivatives Manufacturers, Suppliers. (n.d.).

- A review on the biological potentials of carbazole and its derived products. (2022). Results in Chemistry, 4, 100302.

- Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c deriv

- The Chemical Journey of 9-(4'-Bromo-4-biphenylyl)-9H-carbazole: From Synthesis to Application. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 9-(4-Bromobutyl)-9H-carbazole. (2012). Acta Crystallographica Section E, E68(6), o1676.

- Synthesis and Electrochemical Properties of Peripheral Carbazole Functional Ter(9,9-spirobifluorene)s. (2008).

- 9-(4-Bromo-but-yl)-9H-carbazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(4), o1112.

- A Comparative Guide to 9-(4-fluorophenyl)

- Synthesis and electrochemical properties of peripheral carbazole functional Ter(9,9-spirobifluorene)s. (2008).

- Solution-processable bipolar host materials based on carbazole-benzophenone derivatives for highly efficient green thermally activated delayed fluorescence organic light-emitting diodes. (2023).

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 9-(2'-Bromo-4-biphenylyl)carbazole [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. 9-(2'-Bromo-4-biphenylyl)carbazole|Electronical chemicals|Products [codchem.com]

- 8. 9-(2'-Bromo-4-biphenylyl)carbazole | 1215228-57-1 | TCI Deutschland GmbH [tcichemicals.com]

- 9. labsolu.ca [labsolu.ca]

- 10. pure-synth.com [pure-synth.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 9-(2'-bromo-4-biphenylyl)carbazole (C24H16BrN) [pubchemlite.lcsb.uni.lu]

- 13. 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole | 894791-46-9 [chemicalbook.com]

- 14. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 9-(2'-Bromo-4-biphenylyl)carbazole

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 9-(2'-Bromo-4-biphenylyl)carbazole, a key intermediate in the development of advanced organic electronic materials. Carbazole derivatives are foundational to modern Organic Light-Emitting Diode (OLED) technology, where they serve in various capacities, including as host materials in emissive layers and as components of charge transport layers.[1][2][3][4] The specific structural attributes of 9-(2'-Bromo-4-biphenylyl)carbazole, featuring a bulky, rigid biphenyl moiety and a reactive bromine site, make it a versatile building block for creating complex, high-performance molecules. This document moves beyond a simple recitation of steps to elucidate the underlying rationale for key procedural choices, offering a self-validating framework for researchers, chemists, and professionals in materials science and drug development. We present a robust synthetic protocol based on the Ullmann condensation, followed by a multi-technique characterization workflow to ensure the unequivocal confirmation of structure and purity.

Strategic Approach to Synthesis: The Ullmann Condensation

The molecular architecture of 9-(2'-Bromo-4-biphenylyl)carbazole consists of a carbazole core N-arylated with a 2'-bromo-4-biphenylyl group. The primary challenge in its synthesis is the formation of the C-N bond between the carbazole nitrogen and the biphenyl ring. While several cross-coupling strategies exist, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, the copper-catalyzed Ullmann condensation remains a highly effective and robust method for the N-arylation of carbazoles and related heterocycles.[5][6][7]

Causality for Method Selection:

-

Robustness for C-N Bond Formation: The Ullmann reaction has a long history of reliability for forming C-N bonds with aryl halides, particularly in cases where palladium-based methods might face challenges with certain substrates.[8][9]

-

Substrate Availability: The synthesis relies on two readily available starting materials: carbazole and a suitable 4-substituted-2'-bromobiphenyl derivative.

-

Reaction Conditions: While traditionally requiring high temperatures, modern modifications using specific ligands can often moderate these conditions, improving functional group tolerance.[9]

The chosen synthetic pathway involves the direct coupling of carbazole with 4-bromo-2'-bromobiphenyl. This precursor itself can be synthesized via a Suzuki coupling, but for the final C-N bond formation, the Ullmann approach is favored for its efficacy with the carbazole nucleophile.

The Ullmann Condensation Mechanism

The mechanism of the Ullmann reaction has been subject to extensive study and is generally understood to proceed through a catalytic cycle involving copper.[8][10] While several pathways, including those involving radical intermediates, have been proposed, a commonly accepted sequence for this C-N coupling involves:

-

Formation of a Copper(I) Amide: The base deprotonates the carbazole's N-H group, which then reacts with a Cu(I) salt (e.g., CuI) to form a copper(I) carbazolide intermediate.

-

Oxidative Addition: The aryl halide (4-bromo-2'-bromobiphenyl) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.[11]

-

Reductive Elimination: The final step is the reductive elimination from the Cu(III) species, which forms the desired C-N bond and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[10]

The use of a high-boiling polar aprotic solvent is critical to ensure the reagents remain in solution at the required reaction temperatures and to facilitate the reaction kinetics.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 9-(2'-Bromo-4-biphenylyl)carbazole.

Detailed Experimental Protocol

Materials and Reagents:

-

Carbazole (99%)

-

4-Bromo-2'-bromobiphenyl (98%)

-

Copper(I) iodide (CuI, 99.9%)

-

Potassium carbonate (K₂CO₃, anhydrous, ≥99%)

-

Dimethylformamide (DMF, anhydrous, 99.8%)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Silica gel (for column chromatography, 230-400 mesh)

Equipment:

-

Three-neck round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add carbazole (3.34 g, 20 mmol), 4-bromo-2'-bromobiphenyl (7.80 g, 25 mmol), copper(I) iodide (0.38 g, 2 mmol, 10 mol%), and anhydrous potassium carbonate (5.52 g, 40 mmol).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add 100 mL of anhydrous DMF via cannula or syringe.

-

Reaction Execution: Heat the resulting suspension to 150-160 °C with vigorous stirring. Maintain the reaction at this temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the dark mixture into 500 mL of deionized water and stir for 30 minutes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 150 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification - Stage 1 (Crude Isolation): Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

-

Purification - Stage 2 (Chromatography): Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane/ethyl acetate) to isolate the desired product.

-

Purification - Stage 3 (Recrystallization): Further purify the collected fractions by recrystallization from a suitable solvent like ethanol or an ethanol/acetone mixture to obtain 9-(2'-Bromo-4-biphenylyl)carbazole as a white to off-white solid.[12][13]

Comprehensive Characterization: A Self-Validating System

Unequivocal characterization is paramount to validate the successful synthesis of the target molecule and ascertain its purity. A combination of spectroscopic and physical methods provides a self-validating system where each piece of data corroborates the others, confirming the molecular structure and identity.

Visualization of the Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Physical Data

The following data represent the expected outcomes from the characterization of high-purity 9-(2'-Bromo-4-biphenylyl)carbazole.

Table 1: Key Physical and Mass Spectrometry Data

| Parameter | Expected Value/Observation | Rationale & Significance |

| Appearance | White to off-white crystalline solid | Indicates absence of colored impurities. |

| Melting Point | ~106°C[14] | A sharp, un-depressed melting point range is a strong indicator of high purity. |

| Molecular Formula | C₂₄H₁₆BrN | Confirmed by high-resolution mass spectrometry. |

| Molecular Weight | 398.3 g/mol | Calculated from the molecular formula. |

| Monoisotopic Mass | 397.0466 Da[15][16] | The exact mass used for high-resolution MS identification. |

| MS (m/z) | ~397 [M⁺] and ~399 [M+2]⁺ | The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in two molecular ion peaks separated by 2 m/z units with nearly equal intensity, a definitive signature.[17][18][19] |

Table 2: Expected NMR Spectroscopic Data (in CDCl₃)

| Technique | Chemical Shift (δ, ppm) | Description & Assignment |

| ¹H NMR | ~8.15 | Multiplet, 2H (Carbazole protons adjacent to N) |

| ~7.20 - 7.80 | Complex multiplet region, ~14H (Remaining carbazole and biphenyl protons) | |

| ¹³C NMR | ~140 | Carbazole carbons attached to nitrogen |

| ~109 - 138 | Aromatic region, multiple distinct signals corresponding to the 24 carbons of the molecule. The carbon bearing the bromine will be in this region. |

Note: The ¹H NMR spectrum will be complex due to the overlapping signals of 16 aromatic protons. 2D NMR techniques like COSY and HSQC may be required for full assignment but are not essential for routine identity confirmation.

Field Insights and Conclusion

The successful synthesis of 9-(2'-Bromo-4-biphenylyl)carbazole is a gateway to novel materials. The bromine atom serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of larger, more complex conjugated systems. These second-generation materials are actively explored for applications in thermally activated delayed fluorescence (TADF) emitters, phosphorescent OLED hosts, and other optoelectronic devices.

This guide has detailed a robust and verifiable protocol for the synthesis and characterization of this important chemical intermediate. By explaining the causality behind the chosen methods and presenting a characterization scheme that is inherently self-validating, we provide researchers with a reliable foundation for their work. The Ullmann condensation, while a classic reaction, demonstrates continued relevance and utility in modern materials synthesis. The rigorous application of spectroscopic and physical analysis ensures that the material produced is of the high quality required for demanding applications in organic electronics.

References

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

Merits of the Suzuki Coupling Reaction. BYJU'S. Available from: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

-

The role of copper in the Ullmann reaction. Mapping Ignorance. Available from: [Link]

-

Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry. Available from: [Link]

-

Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. Available from: [Link]

-

Ullmann reaction. Wikipedia. Available from: [Link]

-

Supporting Information. Wiley-VCH. Available from: [Link]

-

“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available from: [Link]

-

“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ACS Publications. Available from: [Link]

- Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. Google Patents.

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

-

Mass Spectroscopy - Halo-isotopes. YouTube. Available from: [Link]

-

CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ACS Publications. Available from: [Link]

-

Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. IRIS - UNISA. Available from: [Link]

-

The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing. Available from: [Link]

-

9-(2'-bromo-4-biphenylyl)carbazole. PubChem Lite. Available from: [Link]

-

Ullmann condensation. Wikipedia. Available from: [Link]

-

Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. ResearchGate. Available from: [Link]

-

9-(2'-Bromo-[1,1'-biphenyl]-2-yl)-9H-carbazole. PubChem. Available from: [Link]

-

Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. IDEAS/RePEc. Available from: [Link]

-

Visible Light-Mediated Ullmann-Type C-N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Semantic Scholar. Available from: [Link]

-

9-(2'-Bromo-4-biphenylyl)carbazole. MySkinRecipes. Available from: [Link]

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. NIH - PMC. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Novel Bipolar Hosts for Solution-processable Green Phosphorescent OLEDs Based on Tetrasubstituted Carbazole Derivatives. Chinese Journal of Chemistry. Available from: [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available from: [Link]

-

The Chemical Journey of 9-(4'-Bromo-4-biphenylyl)-9H-carbazole: From Synthesis to Application. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

9-(4-Bromobutyl)-9H-carbazole. NIH - PMC. Available from: [Link]

-

Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Available from: [Link]

-

(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. MDPI. Available from: [Link]

-

Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Available from: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. In: NMR Spectra of Polymers and Pyrolysis Products. Available from: [Link]

-

Supporting Information: Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journals. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices [ideas.repec.org]

- 3. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. data.epo.org [data.epo.org]

- 14. 9-(2'-Bromo-4-biphenylyl)carbazole [myskinrecipes.com]

- 15. PubChemLite - 9-(2'-bromo-4-biphenylyl)carbazole (C24H16BrN) [pubchemlite.lcsb.uni.lu]

- 16. 9-(2'-Bromo-[1,1'-biphenyl]-2-yl)-9H-carbazole | C24H16BrN | CID 85807503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

Spectroscopic and Structural Elucidation of 9-(2'-Bromo-4-biphenylyl)carbazole: A Technical Guide for Advanced Material Research

Introduction

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored photophysical and electronic properties are of paramount importance. Among the various classes of organic compounds, carbazole derivatives have emerged as key building blocks for high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their rigid, planar structure and excellent charge-transporting capabilities make them ideal candidates for these applications. This in-depth technical guide focuses on the spectroscopic and structural characterization of a specific carbazole derivative, 9-(2'-Bromo-4-biphenylyl)carbazole (CAS Number: 1215228-57-1), a promising intermediate for the synthesis of advanced organic semiconductor materials.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design, synthesis, and characterization of novel organic materials. It provides a comprehensive overview of the key spectroscopic techniques used to elucidate the structure and purity of 9-(2'-Bromo-4-biphenylyl)carbazole, supported by detailed experimental protocols and data interpretation.

Molecular Structure and Physicochemical Properties

9-(2'-Bromo-4-biphenylyl)carbazole possesses a unique molecular architecture, combining a carbazole moiety with a brominated biphenyl unit. This structure offers several advantages for materials science applications, including a high triplet energy, good thermal stability, and the potential for further functionalization.

| Property | Value | Source |

| CAS Number | 1215228-57-1 | [1][2] |

| Molecular Formula | C₂₄H₁₆BrN | [3] |

| Molecular Weight | 398.3 g/mol | [4] |

| Melting Point | 106 °C | [1][2] |

| IUPAC Name | 9-[4-(2-bromophenyl)phenyl]carbazole | [3] |

The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular structures with tailored electronic properties. The biphenyl linker introduces a degree of rotational freedom, which can influence the solid-state packing and, consequently, the charge transport characteristics of materials derived from this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For 9-(2'-Bromo-4-biphenylyl)carbazole, both ¹H and ¹³C NMR are critical for structural verification.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 9-(2'-Bromo-4-biphenylyl)carbazole is expected to exhibit a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Features:

Based on the analysis of similar carbazole and biphenyl derivatives, the following proton signals are anticipated:

-

Carbazole Protons: The eight protons of the carbazole moiety will likely appear as a set of distinct multiplets. The protons closest to the nitrogen atom (at positions 4 and 5) are expected to be the most deshielded.

-

Biphenyl Protons: The seven protons of the brominated biphenyl group will also give rise to a series of multiplets. The presence of the bromine atom will induce characteristic shifts in the adjacent protons.

Reference Data: ¹H NMR of Carbazole The ¹H NMR spectrum of unsubstituted carbazole shows signals around 8.10 ppm (d, 2H), 7.50 ppm (d, 2H), 7.39 ppm (t, 2H), and 7.16 ppm (t, 2H)[5].

Reference Data: ¹H NMR of 9-(4-Bromophenyl)-9H-carbazole The ¹H NMR spectrum of the related compound 9-(4-bromophenyl)-9H-carbazole provides valuable insight into the expected chemical shifts[6].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 9-(2'-Bromo-4-biphenylyl)carbazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicity) to deduce the connectivity of the protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the large number of aromatic carbons in 9-(2'-Bromo-4-biphenylyl)carbazole, the spectrum will contain numerous signals in the 110-150 ppm range.

Predicted ¹³C NMR Spectral Features:

-

The spectrum is expected to show 24 distinct signals for the 24 carbon atoms, although some overlap may occur.

-

The carbon atom directly attached to the bromine atom is expected to have a chemical shift in the range of 115-125 ppm.

-

The carbons of the carbazole ring will resonate at characteristic positions, with the carbons adjacent to the nitrogen appearing at lower field strengths[7].

Reference Data: ¹³C NMR of 9-(4-Bromophenyl)-9H-carbazole The computed ¹³C NMR spectrum of 9-(4-bromophenyl)-9H-carbazole can be found in spectral databases and serves as a useful comparison[8].

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Instrumental Parameters: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Analysis: Identify the chemical shifts of all carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups (though none are present in the aromatic core of this molecule).

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide information about its elemental composition.

Predicted Mass Spectrometry Data:

The predicted monoisotopic mass of C₂₄H₁₆BrN is 397.0466 Da[3]. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any fragments containing bromine.

| Adduct | Predicted m/z |

| [M+H]⁺ | 398.05388 |

| [M+Na]⁺ | 420.03582 |

| [M-H]⁻ | 396.03932 |

Data sourced from PubChemLite[3]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally sensitive molecules.

-

Mass Analyzer: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap) to obtain accurate mass measurements.

-

Data Analysis: Identify the molecular ion peak and compare its m/z value and isotopic pattern with the theoretical values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Features:

The FT-IR spectrum of 9-(2'-Bromo-4-biphenylyl)carbazole will be dominated by absorptions corresponding to the aromatic C-H and C=C bonds.

-

Aromatic C-H stretching: Expected in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-N stretching: A band in the region of 1350-1250 cm⁻¹.

-

C-Br stretching: A strong absorption in the fingerprint region, typically below 800 cm⁻¹.

Reference Data: FT-IR of Carbazole The FT-IR spectrum of carbazole shows characteristic peaks for N-H stretching (around 3425 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and aromatic C=C stretching (1600-1450 cm⁻¹)[9][10]. In our target molecule, the N-H stretch will be absent due to substitution at the 9-position.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram of Key Spectroscopic Techniques

Caption: Core spectroscopic methods for structural elucidation.

Synthesis and Reactivity

While a detailed synthetic procedure for 9-(2'-Bromo-4-biphenylyl)carbazole is not widely published, it is likely synthesized via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination. A plausible synthetic route would involve the coupling of carbazole with 1-bromo-2-(4-bromophenyl)benzene.

The bromine atom on the biphenyl moiety serves as a versatile synthetic handle for further molecular elaboration. It can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce different functional groups, allowing for the fine-tuning of the electronic and photophysical properties of the final material.

Applications in Drug Development and Materials Science

The structural motifs present in 9-(2'-Bromo-4-biphenylyl)carbazole are of significant interest in both materials science and medicinal chemistry.

-

Organic Electronics: As a building block for OLED host materials, the high triplet energy of the carbazole unit is crucial for efficient phosphorescent emission. The biphenyl group can enhance the morphological stability of thin films, leading to longer device lifetimes.

-

Drug Discovery: Carbazole derivatives are known to exhibit a wide range of biological activities. The ability to functionalize the 9-(2'-Bromo-4-biphenylyl)carbazole scaffold through its bromine atom makes it an attractive starting point for the synthesis of novel therapeutic agents.

Conclusion

9-(2'-Bromo-4-biphenylyl)carbazole is a valuable chemical intermediate with significant potential in the development of advanced organic materials and novel pharmaceuticals. A comprehensive understanding of its spectroscopic properties is fundamental for its effective utilization. This technical guide has provided a detailed overview of the expected NMR, MS, and FT-IR data, along with standardized experimental protocols for their acquisition. By leveraging this information, researchers can confidently verify the structure and purity of this compound, paving the way for its successful application in their respective fields.

References

-

9-(2′-Bromo-4-biphenylyl)carbazole. PubChem. [Link].

- Highly Uniform Supramolecular Nano-Film Derived From Carbazole-containing Perylene Diimide Via Surface-supported Self-assembly a. The Royal Society of Chemistry.

-

9-(4-Bromobutyl)-9H-carbazole. PMC - NIH. [Link].

-

9-(2'-bromo-4-biphenylyl)carbazole. PubChemLite. [Link].

-

Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). - ResearchGate. [Link].

-

Carbazole. NIST WebBook. [Link].

-

Supporting Information - The Royal Society of Chemistry. [Link].

-

Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. [Link].

-

9-(2'-Bromo-[1,1'-biphenyl]-2-yl)-9H-carbazole. PubChem. [Link].

-

FT-IR spectra of control and treated samples of carbazole. - ResearchGate. [Link].

-

9-(2'-Bromo-4-biphenylyl)carbazole. Aladdin. [Link].

-

Carbazole. NIST WebBook. [Link].

-

9-(4-Bromophenyl)-9H-carbazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link].

-

13 C NMR chemical shift assignments for some carbazole derivatives. Sci-Hub. [Link].

-

9-(2'-Bromo-4-biphenylyl)carbazole. MySkinRecipes. [Link].

-

9-(2'-Bromo-4-biphenylyl)carbazole. BD-Chem. [Link].

-

TWO-DIMENSIONAL NMR ANALYSIS OF β-[Co(ampy) (NO ) ]NO. Journal of Undergraduate Chemistry Research. [Link].

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 9-(2'-Bromo-4-biphenylyl)carbazole [myskinrecipes.com]

- 3. PubChemLite - 9-(2'-bromo-4-biphenylyl)carbazole (C24H16BrN) [pubchemlite.lcsb.uni.lu]

- 4. 9-(2'-Bromo-[1,1'-biphenyl]-2-yl)-9H-carbazole | C24H16BrN | CID 85807503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. sci-hub.ru [sci-hub.ru]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbazole [webbook.nist.gov]

An In-depth Technical Guide to 9-(2'-Bromo-4-biphenylyl)carbazole: Synthesis, Properties, and Applications in Advanced Organic Electronics

Introduction: The Strategic Importance of Carbazole-Biphenyl Scaffolds in Optoelectronics

In the landscape of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), the design of charge-transporting and host materials is paramount to achieving high efficiency, stability, and desired emission characteristics. Carbazole derivatives have emerged as a cornerstone in this field, prized for their robust thermal stability, excellent hole-transporting capabilities, and high triplet energy levels.[1][2] The strategic integration of a biphenyl moiety onto the carbazole core allows for fine-tuning of the molecule's electronic properties, solubility, and morphology in thin-film applications.

This guide focuses on a specific, strategically designed molecule: 9-(2'-Bromo-4-biphenylyl)carbazole. The introduction of a bromine atom at the 2'-position of the biphenyl group is not arbitrary; it serves as a reactive handle for subsequent cross-coupling reactions, enabling the synthesis of more complex, multifunctional organic semiconductor materials.[3] Furthermore, the ortho-linkage of the carbazole-substituted phenyl ring influences the overall molecular geometry, which can be leveraged to optimize charge-transport behaviors within an OLED device.[4]

This document provides a comprehensive overview of 9-(2'-Bromo-4-biphenylyl)carbazole, intended for researchers, chemists, and materials scientists. We will delve into its core physicochemical properties, provide a detailed, representative synthetic protocol grounded in established organometallic chemistry, and explore its critical role as a host material in high-performance phosphorescent OLEDs (PhOLEDs).

Physicochemical Properties

A precise understanding of a material's fundamental properties is the bedrock of its application. 9-(2'-Bromo-4-biphenylyl)carbazole is a white crystalline solid at room temperature. Its key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆BrN | MySkinRecipes |

| Molecular Weight | 398.3 g/mol | MySkinRecipes |

| CAS Number | 1215228-57-1 | MySkinRecipes |

| Melting Point | 106 °C | MySkinRecipes |

| Appearance | White Crystalline Powder | TCI Chemicals |

| Synonym | 9-(2'-Bromo-[1,1'-biphenyl]-4-yl)-9H-carbazole | TCI Chemicals |

Synthesis of 9-(2'-Bromo-4-biphenylyl)carbazole: A Two-Stage Protocol

The synthesis of 9-(2'-Bromo-4-biphenylyl)carbazole is a multi-step process that relies on two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Ullmann condensation. The following is a representative, field-proven protocol.

Logical Synthesis Workflow

The overall synthetic strategy is depicted below. It begins with the creation of the core biphenyl structure, followed by the attachment of the carbazole moiety.

Caption: A two-stage synthesis workflow for 9-(2'-Bromo-4-biphenylyl)carbazole.

Stage 1: Synthesis of 2'-Bromo-4-iodobiphenyl via Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5] It is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of its reagents. Here, we selectively couple one position of 1,2-dibromobenzene with a boronic acid to form the biphenyl skeleton. The use of 4-iodophenylboronic acid is strategic, leaving the iodo group as the more reactive site for the subsequent Ullmann coupling.

Experimental Protocol:

-

Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-dibromobenzene (1.2 equivalents), 4-iodophenylboronic acid (1.0 equivalent), and potassium carbonate (3.0 equivalents).

-

Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask. The biphasic system is typical for Suzuki couplings, with the base residing in the aqueous phase.

-

Degassing: Purge the reaction mixture with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Cool the reaction to room temperature and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure 2'-Bromo-4-iodobiphenyl.

-

Stage 2: Synthesis of 9-(2'-Bromo-4-biphenylyl)carbazole via Ullmann Condensation

Principle: The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, amide, or alcohol.[6][7] This classic reaction is ideal for coupling carbazole's nitrogen atom to the biphenyl core. The use of a ligand, such as L-proline, can significantly accelerate the reaction and allow for milder conditions compared to traditional Ullmann protocols.[8]

Experimental Protocol:

-

Reactor Setup: In a Schlenk flask under a nitrogen atmosphere, combine the 2'-Bromo-4-iodobiphenyl intermediate (1.0 equivalent) from Stage 1, carbazole (1.1 equivalents), copper(I) iodide (CuI, 0.1 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and L-proline (0.2 equivalents).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to 120-140 °C and stir for 24-48 hours. The higher reactivity of the iodo-substituent compared to the bromo-substituent directs the C-N coupling to the desired position.

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Stir for 1-2 hours, then collect the solid by vacuum filtration.

-

Wash the solid sequentially with water and a cold, non-polar solvent like hexane to remove residual starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography to yield the final product, 9-(2'-Bromo-4-biphenylyl)carbazole, as a white solid.

-

Application in Organic Light-Emitting Diodes (OLEDs)

9-(2'-Bromo-4-biphenylyl)carbazole is primarily designed for use as a host material in the emissive layer (EML) of phosphorescent OLEDs.[2][5]

Core Functionality:

In a PhOLED, a phosphorescent guest emitter (dopant) is dispersed at a low concentration within a host material matrix. The host material performs several critical functions:

-

Charge Transport: It facilitates the transport of holes and/or electrons injected from the adjacent layers. Carbazole moieties are well-known for their efficient hole transport capabilities.[1]

-

Exciton Formation: Holes and electrons recombine within the host material to form excitons (bound electron-hole pairs).

-

Energy Transfer: The energy from these excitons is efficiently transferred from the host to the guest emitter molecules.

-

Exciton Confinement: The host must possess a higher triplet energy (T₁) than the guest emitter to prevent back-energy transfer and confine the triplet excitons on the phosphorescent dopant, ensuring they decay radiatively to produce light.[2]

The molecular structure of 9-(2'-Bromo-4-biphenylyl)carbazole is tailored to excel in these roles. The bulky, rigid structure helps to prevent aggregation of dopant molecules, which would otherwise lead to efficiency losses. The biphenyl group contributes to a high glass transition temperature (Tg), ensuring morphological stability and longevity of the device during operation.

Illustrative OLED Device Architecture

The diagram below shows a typical multi-layer PhOLED structure where a material like 9-(2'-Bromo-4-biphenylyl)carbazole would be employed.

Caption: A typical multilayer phosphorescent OLED (PhOLED) device structure.

Conclusion

9-(2'-Bromo-4-biphenylyl)carbazole represents a class of meticulously engineered molecules that are crucial for the advancement of organic electronics. Its synthesis, leveraging robust and versatile reactions like the Suzuki-Miyaura coupling and Ullmann condensation, yields a platform molecule with significant potential. The combination of a hole-transporting carbazole unit, a thermally stabilizing biphenyl linker, and a reactive bromine handle makes it an invaluable intermediate and host material for developing next-generation OLED displays and solid-state lighting with enhanced efficiency and operational stability. This guide provides the foundational knowledge for researchers to synthesize, understand, and effectively utilize this compound in their materials science and device engineering endeavors.

References

-

“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Available at: [Link]

-

The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

9-(2'-Bromo-4-biphenylyl)carbazole. MySkinRecipes. Available at: [Link]

-

Novel carbazole derivatives designed by an ortho-linkage strategy for efficient phosphorescent organic light-emitting diodes. Semantic Scholar. Available at: [Link]

-

Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Available at: [Link]

-

CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library. Available at: [Link]

-

CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to the Purity Analysis of 9-(2'-Bromo-4-biphenylyl)carbazole for Advanced Optoelectronic Applications

This guide provides an in-depth exploration of the critical purity analysis of 9-(2'-Bromo-4-biphenylyl)carbazole, a key intermediate and host material in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the causal relationships behind experimental choices and establishes self-validating protocols to ensure the utmost scientific integrity.

Executive Summary: The Imperative of Purity in OLED Materials

The performance, efficiency, and operational lifetime of OLED devices are intrinsically linked to the purity of the organic semiconductor materials used in their fabrication. For 9-(2'-Bromo-4-biphenylyl)carbazole, a compound valued for its high triplet energy and thermal stability, even trace impurities can act as charge traps or quenching sites, leading to diminished device performance and accelerated degradation.[1][2] This guide details a multi-faceted analytical approach to comprehensively assess the purity of this critical material, ensuring its suitability for next-generation electronic applications.

Foundational Knowledge: Synthesis and Potential Impurities

A robust purity analysis is predicated on a thorough understanding of the material's synthetic pathway, as this dictates the likely impurity profile. 9-(2'-Bromo-4-biphenylyl)carbazole is typically synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, between carbazole and a di-halogenated biphenyl derivative.

A plausible synthetic route involves the coupling of carbazole with 2-bromo-4-iodobiphenyl. This pathway, while effective, can introduce several classes of impurities that must be diligently monitored:

-

Unreacted Starting Materials: Residual carbazole and 2-bromo-4-iodobiphenyl.

-

Homo-coupled Byproducts: Formation of 4,4'-bis(carbazol-9-yl)biphenyl (from carbazole) and biphenyl dimers.

-

Isomeric Impurities: Incomplete reaction or side reactions can lead to isomers with bromine at different positions.

-

Catalyst Residues: Trace amounts of the palladium catalyst and its ligands.

-

Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and purification process.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique is sufficient to fully characterize the purity of a complex organic molecule. Therefore, a multi-pronged, orthogonal approach is essential. The following sections detail the primary and complementary techniques for the purity analysis of 9-(2'-Bromo-4-biphenylyl)carbazole.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds. A validated reverse-phase HPLC method provides high-resolution separation of the main component from its impurities, allowing for accurate quantification.

3.1.1 Causality of Method Development

The selection of a C18 stationary phase is based on the non-polar, aromatic nature of 9-(2'-Bromo-4-biphenylyl)carbazole and its expected impurities. A gradient elution with a mobile phase consisting of acetonitrile and water is employed to ensure the effective separation of components with a range of polarities. UV detection is chosen due to the strong chromophores present in the carbazole and biphenyl moieties.

3.1.2 Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) %A %B 0 30 70 20 10 90 25 10 90 | 30 | 30 | 70 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 292 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh approximately 5 mg of 9-(2'-Bromo-4-biphenylyl)carbazole and dissolve in 10 mL of tetrahydrofuran (THF).

3.1.3 Data Presentation: Example HPLC Purity Data

| Peak | Retention Time (min) | Area (%) | Identification |

| 1 | 5.8 | 0.05 | Solvent Front |

| 2 | 12.3 | 0.15 | Unreacted Carbazole |

| 3 | 15.7 | 99.75 | 9-(2'-Bromo-4-biphenylyl)carbazole |

| 4 | 18.2 | 0.05 | Homo-coupled Impurity |

Structural Confirmation and Impurity Identification: Mass Spectrometry and NMR Spectroscopy

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is a powerful tool for separation and identification.

3.2.1.1 Experimental Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-550 amu.

-

Sample Preparation: Dissolve a small amount of the sample in dichloromethane.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the main component and the characterization of any impurities.

3.2.2.1 Rationale for NMR Analysis

¹H NMR provides information on the number and chemical environment of protons, allowing for the verification of the aromatic and biphenyl protons. ¹³C NMR provides information on the carbon skeleton of the molecule. The presence of unexpected signals can indicate impurities.

3.2.2.2 Experimental Protocol: NMR Spectroscopy

-

Instrumentation: 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Techniques: ¹H NMR, ¹³C NMR, and potentially 2D techniques like COSY and HSQC for complex impurity identification.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability of OLED materials is paramount for device longevity. TGA and DSC provide critical data on the material's behavior at elevated temperatures.

3.3.1 Significance of Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting point, glass transition temperature, and crystallization behavior.

3.3.2 Experimental Protocol: TGA/DSC

-

Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30 °C to 600 °C at a rate of 10 °C/min.

-

Sample Pan: Alumina or platinum.

3.3.3 Data Presentation: Example Thermal Analysis Data

| Analysis | Parameter | Value |

| TGA | Decomposition Temperature (Td) | > 400 °C |

| DSC | Melting Point (Tm) | 106 °C[3] |

Method Validation: Adherence to Scientific Integrity

To ensure the reliability and reproducibility of the analytical data, all methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

4.0.1 Key Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow: A Systematic Approach

A systematic workflow ensures a comprehensive and logical approach to the purity analysis of 9-(2'-Bromo-4-biphenylyl)carbazole.

Caption: A logical workflow for the comprehensive purity analysis of 9-(2'-Bromo-4-biphenylyl)carbazole.

Conclusion: Ensuring Material Excellence for Advanced Applications

The rigorous purity analysis of 9-(2'-Bromo-4-biphenylyl)carbazole, employing an orthogonal suite of validated analytical techniques, is not merely a quality control measure but a fundamental necessity for the advancement of OLED technology. By systematically identifying and quantifying impurities, researchers and manufacturers can ensure the lot-to-lot consistency and high performance of this critical electronic material, thereby paving the way for more efficient, stable, and long-lasting optoelectronic devices.

References

- Google Patents. (n.d.). CN109232381B - 9- ([1,1' -biphenyl ] -3-yl) -2' -bromo-2, 9' -bicarbazole and synthesis method thereof.

- Google Patents. (n.d.). US8343637B2 - Carbazole derivatives for organic electroluminescent devices.

-

MySkinRecipes. (n.d.). 9-(2'-Bromo-4-biphenylyl)carbazole. Retrieved from [Link]

Sources

Theoretical studies and computational modeling of 9-(2'-Bromo-4-biphenylyl)carbazole

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 9-(2'-Bromo-4-biphenylyl)carbazole

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 9-(2'-Bromo-4-biphenylyl)carbazole, a molecule of interest for applications in materials science and drug development. While direct computational studies on this specific molecule are not extensively reported in peer-reviewed literature, this guide synthesizes methodologies and insights from closely related carbazole-biphenyl systems to establish a robust and scientifically grounded approach. We will delve into the causality behind methodological choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Introduction: The Scientific Case for 9-(2'-Bromo-4-biphenylyl)carbazole

Carbazole and its derivatives are a cornerstone of modern organic electronics and medicinal chemistry.[1] The carbazole moiety is an electron-rich heterocyclic system known for its excellent hole-transporting capabilities, high thermal stability, and significant fluorescence.[2] The introduction of a biphenyl substituent at the 9-position, as seen in 9-(2'-Bromo-4-biphenylyl)carbazole (PubChem CID: 59228327), extends the π-conjugated system, which is expected to modulate its optoelectronic properties.[3][4] The further inclusion of a bromine atom introduces steric and electronic perturbations that can significantly influence the molecule's conformation and energy levels.

Theoretical studies and computational modeling are indispensable tools for predicting the physicochemical properties of such molecules before their synthesis and experimental characterization.[5] This in-silico approach accelerates the design of novel materials by providing deep insights into structure-property relationships. This guide will outline the theoretical framework for characterizing 9-(2'-Bromo-4-biphenylyl)carbazole, with a focus on its structural, electronic, and photophysical properties.

Foundational Principles: Molecular Structure and Conformational Landscape

The photophysical properties of 9-biphenylcarbazole derivatives are critically dependent on the rotational conformation, specifically the dihedral angles between the carbazole and the biphenyl units.[6] In 9-(2'-Bromo-4-biphenylyl)carbazole, we have two key torsional angles:

-

τ1: The angle between the carbazole plane and the first phenyl ring of the biphenyl group.

-

τ2: The angle between the two phenyl rings of the biphenyl group.

The presence of the bromine atom at the 2'-position of the biphenyl moiety introduces a significant steric hindrance, which is expected to force a twisted conformation. This twisting can disrupt π-conjugation, leading to changes in the electronic energy levels and, consequently, the absorption and emission spectra.[7]

A thorough computational analysis must, therefore, begin with an exploration of the molecule's potential energy surface (PES) to identify the ground-state equilibrium geometry and any low-energy conformers.

Computational Methodologies: A Validated Workflow

The following workflow represents a robust and widely accepted computational protocol for the study of carbazole derivatives, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).[8][9]

Ground-State Geometry Optimization

The initial step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of 9-(2'-Bromo-4-biphenylyl)carbazole using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using DFT. A commonly used and effective functional for such organic molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p).[5] This level of theory provides a good balance between computational cost and accuracy for predicting molecular geometries.

-

Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is mandatory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Caption: Workflow for Ground-State Geometry Optimization.

Excited-State Properties and Spectra

To understand the photophysical behavior (light absorption and emission), we must investigate the molecule's excited states.

Protocol:

-

Vertical Excitation (Absorption): Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.[8] This simulates the electronic absorption process and allows for the prediction of the UV-Visible absorption spectrum.

-

Excited-State Optimization (Emission): To simulate fluorescence, the geometry of the first singlet excited state (S1) must be optimized. This is achieved by performing a geometry optimization at the TD-DFT level for the S1 state.

-

Vertical Emission: From the optimized S1 geometry, a single-point TD-DFT calculation is performed to determine the emission energy. The difference between the absorption and emission energies provides the Stokes shift.

Caption: Workflow for Calculating Photophysical Properties.

Predicted Electronic and Photophysical Properties

Based on studies of analogous compounds, we can predict the key electronic characteristics of 9-(2'-Bromo-4-biphenylyl)carbazole.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding charge transport and electronic transitions.

-

HOMO: For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole moiety.[6]

-

LUMO: The LUMO is generally distributed across the more electron-accepting biphenyl portion of the molecule.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides a theoretical estimate of the electronic band gap, which is related to the molecule's color and reactivity.

The primary electronic transition (S0 → S1) is thus expected to have significant intramolecular charge transfer (ICT) character, from the carbazole donor to the biphenyl acceptor.

Impact of the 2'-Bromo Substituent

The bromine atom at the 2'-position is predicted to have two major effects:

-

Steric Effect: As previously mentioned, steric hindrance will likely force a larger dihedral angle (τ2) between the biphenyl rings, disrupting conjugation and potentially leading to a blue-shift in the absorption and emission spectra compared to a non-brominated analogue.

-

Electronic Effect: Bromine is an electron-withdrawing group via induction, which could lower the energy of the LUMO. It also possesses lone pairs that can participate in resonance. The net effect on the electronic properties will be a subtle interplay of these factors.

Data Presentation and Validation

A crucial aspect of computational research is the clear presentation of data and its correlation with experimental values.

Tabulated Data

Quantitative results should be summarized in tables for easy comparison.

| Property | Calculated Value (Exemplary) | Experimental Method |

| Ground State | ||

| Dihedral Angle τ1 | ~55° | X-ray Crystallography |

| Dihedral Angle τ2 | ~60° | X-ray Crystallography |

| Electronic Properties | ||

| HOMO Energy | -5.85 eV | Cyclic Voltammetry |

| LUMO Energy | -2.15 eV | Cyclic Voltammetry |

| HOMO-LUMO Gap | 3.70 eV | Electrochemical/Optical |

| Photophysical Properties | ||

| Absorption Max (λabs) | 340 nm | UV-Vis Spectroscopy |

| Emission Max (λem) | 395 nm | Fluorescence Spectroscopy |

| Stokes Shift | 55 nm | Spectroscopy |

| Excitation Energy (S1) | 3.65 eV | Spectroscopy |

| Oscillator Strength (f) | 0.25 | - |

Note: The calculated values are exemplary and based on typical results for similar carbazole-biphenyl systems. Actual values would need to be computed following the protocols outlined in this guide.

Experimental Validation

The ultimate validation of a computational model lies in its ability to reproduce experimental data.

-

Structural Data: Calculated bond lengths and angles can be compared with data from single-crystal X-ray diffraction.[10][11]

-

Electrochemical Properties: The calculated HOMO and LUMO energies can be correlated with oxidation and reduction potentials measured by cyclic voltammetry.[12]

-

Photophysical Properties: The predicted absorption and emission maxima can be directly compared to spectra obtained from UV-Vis and fluorescence spectroscopy.[13]